Product packaging for 2-Methyl-2H-indazol-3-amine hydrochloride(Cat. No.:)

2-Methyl-2H-indazol-3-amine hydrochloride

Cat. No.: B12972387
M. Wt: 183.64 g/mol
InChI Key: VBIWPXYXLHGJLJ-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Contemporary Organic and Medicinal Chemistry

The indazole nucleus is a versatile scaffold that is widely present in a multitude of compounds with significant pharmacological activities. nih.gov Its derivatives have attracted considerable attention from medicinal chemists due to their diverse biological properties, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral activities. nih.gov The structural rigidity and the presence of nitrogen atoms capable of forming crucial hydrogen bonds make indazole derivatives ideal candidates for interacting with various biological targets.

The significance of the indazole scaffold is underscored by its presence in numerous marketed drugs and clinical trial candidates. nih.gov For instance, Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, features a substituted indazole core. researchgate.net This highlights the role of the indazole framework in the development of targeted therapies. The ability to functionalize the indazole ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly adaptable building block in the synthesis of novel therapeutic agents.

Positional and Tautomeric Considerations within the Indazole System Relevant to 2-Methyl-2H-indazol-3-amine Hydrochloride

The indazole ring system can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole tautomers. The position of the nitrogen-bound hydrogen atom distinguishes these forms. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.net However, the substitution pattern on the indazole ring can influence the relative stability and reactivity of these tautomers.

In the case of 2-Methyl-2H-indazol-3-amine, the presence of a methyl group at the N2 position locks the molecule in the 2H-tautomeric form. This specific substitution is crucial as it directs the molecule's three-dimensional shape and electronic distribution, which in turn dictates its reactivity and potential interactions with biological targets.

Positional isomerism is another critical aspect of indazole chemistry. The substituents on the indazole ring can be located at various positions, leading to a wide range of isomers with distinct properties. For 2-Methyl-2H-indazol-3-amine, the amine group is at the 3-position, and the methyl group is at the N2 position of the indazole core. Other positional isomers, such as those with the methyl group at the N1 position or the amine group at a different carbon atom of the benzene (B151609) ring, would exhibit different chemical and biological characteristics. The specific arrangement in this compound is key to its role as a synthon in the construction of more complex molecules.

Overview of the Academic Research Landscape for this compound and Related Structures

The academic research landscape for this compound is primarily centered on its utility as a key intermediate in the synthesis of pharmacologically active compounds, most notably kinase inhibitors. While detailed studies focusing exclusively on the hydrochloride salt are limited in publicly available literature, extensive research exists on the synthesis and application of the free base and closely related 2-methyl-indazole derivatives.

Research has demonstrated the importance of the 2-methyl-3-aminoindazole core in the development of potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a key intermediate for the drug Pazopanib, involves the strategic manipulation of a 2-methyl-indazole precursor. researchgate.net

Synthetic methodologies to access 2-substituted indazoles are a significant area of investigation. These methods often involve the cyclization of appropriately substituted phenylhydrazines or the N-alkylation of indazole precursors. The selective synthesis of the 2H-isomer can be challenging due to the inherent stability of the 1H-tautomer, making the development of regioselective synthetic routes an important research focus.

Chemical and Physical Properties of 2-Methyl-2H-indazol-3-amine

The fundamental properties of 2-Methyl-2H-indazol-3-amine are crucial for its application in chemical synthesis.

PropertyValue
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
CAS Number 97990-19-7
Appearance Not specified in available literature
Solubility Not specified in available literature

Data sourced from PubChem CID 590075. nih.gov

Spectroscopic Data

Spectroscopic data is essential for the characterization of 2-Methyl-2H-indazol-3-amine.

SpectroscopyData Highlights
¹H NMR Spectral data for related compounds like 6-amino-2-methyl-2H-indazole is available. researchgate.net
¹³C NMR Available through databases like PubChem. nih.gov
Mass Spectrometry Available through databases like PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN3 B12972387 2-Methyl-2H-indazol-3-amine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

2-methylindazol-3-amine;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c1-11-8(9)6-4-2-3-5-7(6)10-11;/h2-5H,9H2,1H3;1H

InChI Key

VBIWPXYXLHGJLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)N.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 2h Indazol 3 Amine Hydrochloride and Its Precursors

Foundational Synthetic Routes to the Indazole Core

The construction of the indazole ring system is a pivotal step in the synthesis of 2-Methyl-2H-indazol-3-amine hydrochloride. Several classical and modern synthetic strategies have been employed to achieve this, each with its own set of advantages and limitations.

Condensation Reactions Utilizing Methylating Agents

Condensation reactions represent a fundamental approach to assembling the indazole core. A notable example involves the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine (B178648). mdpi.comresearchgate.net The use of O-methyloxime derivatives is particularly effective as it circumvents the competing Wolff-Kishner reduction that can occur with the free aldehyde. mdpi.comresearchgate.net

Another strategy involves the synthesis of N,2,3-trimethyl-2H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole. This multi-step process includes a reduction of the nitro group, followed by methylation steps. preprints.orgresearchgate.netresearchgate.netacs.orgnih.gov The N2-methylation of the indazole ring can be challenging due to the inherent tautomerism, often leading to a mixture of N1 and N2-methylated products. preprints.orgresearchgate.netresearchgate.netacs.orgnih.gov The use of trimethyl orthoformate (TMOF) as a methylating reagent in the presence of concentrated sulfuric acid has been reported to favor the formation of the desired N2-methylated product. preprints.orgresearchgate.netresearchgate.net

A one-pot synthesis of 2H-indazoles has been developed from o-nitrobenzaldehydes and various amines. nih.gov This method involves the initial formation of an ortho-imino-nitrobenzene intermediate, which then undergoes a reductive cyclization promoted by tri-n-butylphosphine to yield the substituted 2H-indazole. nih.gov

Starting MaterialReagentsProductKey Features
o-Fluorobenzaldehyde O-methyloximeHydrazineIndazoleAvoids Wolff-Kishner reduction
3-Methyl-6-nitro-1H-indazoleSnCl2, HCl; CH3ONa, Paraformaldehyde, NaBH4; TMOF, H2SO4N,2,3-Trimethyl-2H-indazol-6-amineMulti-step synthesis with selective N2-methylation
o-Nitrobenzaldehyde, AmineTri-n-butylphosphineSubstituted 2H-indazoleOne-pot reductive cyclization

Strategies Involving Hydrazine Derivatives and Other Nitrogen Sources

Hydrazine and its derivatives are common reagents for constructing the pyrazole (B372694) ring of the indazole system. The reaction of 2,6-dichlorobenzonitrile (B3417380) with hydrazine hydrate (B1144303) can be used to form 7-bromo-4-chloro-1H-indazol-3-amine after a regioselective bromination step. nih.gov This reaction is typically carried out in a pressure reactor at elevated temperatures. nih.gov The addition of sodium acetate (B1210297) is sometimes employed to mitigate potential safety concerns associated with the use of hydrazine hydrate at scale. nih.gov

The synthesis of 3-aminoindazoles from 2-fluorobenzonitriles and hydrazine hydrate is a well-established method. organic-chemistry.org This SNAr (Nucleophilic Aromatic Substitution) type reaction provides a direct route to the 3-aminoindazole core.

Furthermore, 2-aminomethyl-phenylamines can be converted to indazoles through an N-N bond-forming oxidative cyclization, offering access to various 2-substituted 2H-indazoles. nih.gov

Starting MaterialReagentsProductKey Features
2,6-DichlorobenzonitrileNBS; Hydrazine hydrate, NaOAc7-Bromo-4-chloro-1H-indazol-3-amineTwo-step synthesis involving bromination and cyclization
2-FluorobenzonitrileHydrazine hydrate3-Amino-1H-indazoleDirect SNAr reaction
2-Aminomethyl-phenylamineOxidizing agent2-Substituted 2H-indazoleN-N bond formation via oxidative cyclization

N-N Bond Forming Cyclization Reactions

The direct formation of the N-N bond is an elegant strategy for indazole synthesis. An oxidative cyclization of 2-aminomethyl-phenylamines provides access to all three tautomeric forms of indazoles, including the 2H-isomers. nih.gov This method offers a robust protocol for generating a variety of substituted indazoles. nih.gov

Another approach involves the [3+2] dipolar cycloaddition of sydnones with arynes. google.com This reaction proceeds under mild conditions and provides a rapid and efficient route to 2H-indazoles with good to excellent yields. google.com The resulting halogenated 2H-indazoles can be further functionalized using palladium-catalyzed coupling reactions. google.com

Catalytic Approaches in Indazole Scaffold Construction

Catalysis plays a crucial role in modern organic synthesis, and the construction of the indazole scaffold is no exception. Both acid-base and transition-metal catalysis have been extensively used to improve the efficiency and selectivity of these reactions.

Role of Acid-Base Catalysis in Indazole Synthesis

Acid or base catalysis is frequently employed in condensation and cyclization reactions leading to indazoles. For instance, the synthesis of N,2,3-trimethyl-2H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole involves several steps where acids and bases are critical. preprints.orgresearchgate.netresearchgate.net The initial reduction of the nitro group is carried out in the presence of concentrated hydrochloric acid, and subsequent methylation steps utilize bases like sodium methoxide. preprints.orgresearchgate.netresearchgate.net The final N2-methylation is favored by the use of concentrated sulfuric acid. preprints.orgresearchgate.netresearchgate.net

In the synthesis of 2H-indazoles from o-nitrobenzaldehydes, a base is often used to facilitate the initial condensation with an amine. The subsequent reductive cyclization is then promoted by a phosphine (B1218219) reagent.

Applications of Transition-Metal Catalysis (e.g., Palladium-Catalyzed, Copper-Catalyzed, Ruthenium(II)-Catalyzed)

Transition-metal catalysis has revolutionized the synthesis of indazoles, allowing for the formation of C-C and C-N bonds with high efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to functionalize the indazole core. For example, the Suzuki coupling of halogenated 2H-indazoles with boronic acids allows for the introduction of various substituents. google.com Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another effective method for synthesizing 2-aryl-2H-indazoles.

Copper-Catalyzed Reactions: Copper catalysts are effective in promoting the synthesis of 2H-indazoles. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, is a versatile method for preparing a wide range of 2H-indazoles. Copper(I) oxide nanoparticles have also been used as a catalyst for this transformation under ligand-free conditions.

Ruthenium(II)-Catalyzed Reactions: While less common for the direct synthesis of the specific target compound, ruthenium catalysts are employed in various C-H activation and annulation reactions to construct indazole derivatives.

The formation of the final hydrochloride salt of 2-Methyl-2H-indazol-3-amine is typically achieved by treating the free base with a solution of hydrogen chloride in a suitable solvent, such as ethanol (B145695).

Catalyst TypeReactionStarting MaterialsProduct
PalladiumSuzuki CouplingHalogenated 2H-indazole, Boronic acidSubstituted 2H-indazole
PalladiumIntramolecular AminationN-aryl-N-(o-bromobenzyl)hydrazine2-Aryl-2H-indazole
CopperThree-component reaction2-Bromobenzaldehyde, Primary amine, Sodium azide2H-Indazole
Copper(I) Oxide NPThree-component reaction2-Chlorobenzaldehyde, Primary amine, Sodium azide2H-Indazole

Integration of Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles to the synthesis of indazoles and their derivatives is an area of increasing importance, aiming to reduce the environmental impact of chemical manufacturing. rsc.org These principles focus on the use of environmentally benign solvents, reduction of waste, and the use of catalysts to improve reaction efficiency. bohrium.combenthamdirect.com

Recent advancements include the use of sustainable and heterogeneous copper oxide nanoparticles supported on activated carbon for the synthesis of 2-phenyl-2H-indazoles. acs.org This method utilizes PEG-400 as a green solvent and proceeds under ligand- and base-free conditions. acs.org Another green approach involves the use of lemon peel powder as a natural and efficient catalyst for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net This method offers good yields in a short reaction time. researchgate.net

Furthermore, a visible-light-induced, metal- and hydrogen-source-free deoxygenative cyclization of o-carbonyl azobenzene (B91143) has been developed for the photo-organic synthesis of indazoles. rsc.org This reaction is noted for its high efficiency and broad substrate tolerance. rsc.org The use of water as a solvent has also been explored in the metal-free halogenation of 2H-indazoles, highlighting a move towards more environmentally friendly reaction media. rsc.org

Catalyst/MethodGreen SolventKey Features
Copper oxide nanoparticles on activated carbonPEG-400Ligand- and base-free conditions
Lemon peel powderDMSOUltrasound irradiation, short reaction time
Visible-light irradiationTHFMetal- and hydrogen-source-free
N-Halosuccinimide (NXS)WaterMetal-free halogenation

Emerging and Niche Synthetic Strategies for Indazoles

Beyond traditional methods, a number of innovative strategies for the synthesis of the indazole core have emerged, offering novel pathways and access to diverse derivatives.

There is a significant drive towards the development of metal-free synthetic routes for indazoles to avoid the cost and potential toxicity of metal catalysts. acs.org One such method involves a one-pot reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives, which is operationally simple and insensitive to air and moisture. organic-chemistry.orgorganic-chemistry.org Another approach achieves the synthesis of 1H-indazoles from o-aminobenzoximes by selective activation of the oxime group. acs.org

A metal-free, regioselective multicomponent approach has been developed for the synthesis of pyrimido-fused indazoles through a domino reaction between 3-aminoindazole, aryl aldehydes, and acetophenones. nih.gov Additionally, a simple and tuned synthesis of 2H-indazole skeletons can be achieved under metal-free conditions through the visible-light irradiation of 2-((aryl/alkyl/H)ethynyl)aryltriazenes with arylsulfinic acids. bohrium.com

The 1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings, including indazoles. youtube.com This reaction typically involves the cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, often an alkyne. youtube.comacs.org

A notable application of this strategy is the synthesis of 1-substituted-1H-indazoles via the [3+2] cycloaddition of in situ generated nitrile imines and benzyne. acs.orgnih.gov This reaction is remarkably fast, often completing within minutes. acs.org Another variation involves the reaction of α-substituted α-diazomethylphosphonates with arynes, where the phosphoryl group can act as a tuning group to control the product distribution between 3-substituted 1H-indazoles and 3,3-disubstituted 3H-indazole-3-phosphonates. organic-chemistry.orgacs.org

Directed C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of functionalized indazoles. nih.govresearchgate.net This approach utilizes a directing group to guide a transition metal catalyst to a specific C-H bond for functionalization and subsequent annulation.

Rhodium(III)-catalyzed C-H activation is a prominent example, enabling the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes in a formal [4+1] annulation. acs.org In this process, the azo group directs the ortho C-H activation. acs.org Cobalt-catalyzed C-H bond functionalization has also been developed for the synthesis of N-aryl-2H-indazoles, employing azo directing groups. nih.gov Furthermore, Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes provides access to indazole derivatives bearing a quaternary carbon. rsc.org

Catalyst SystemReactantsKey Transformation
Rh(III)Azobenzenes, Aldehydes[4+1] Annulation
Co(III)Azobenzenes, AldehydesC-H Functionalization/Addition/Cyclization
Rh(III)Phthalazinones/Pyridazinones, AllenesC-H Activation/Olefin Insertion

Direct acylation of 2H-indazoles has been achieved through the addition of acyl radicals. acs.org This method takes advantage of the ability of the less-aromatic quinonoid 2H-indazoles to accept radical species at the C-3 position. acs.orgnih.gov

One approach utilizes the silver-catalyzed decarboxylative cross-coupling of α-keto acids to generate acyl radicals. acs.orgnih.gov This reaction proceeds at ambient temperature and allows for the synthesis of a diverse array of 3-acyl-2H-indazoles. acs.orgnih.gov An alternative platform for the direct synthesis of 3-substituted 2H-indazole derivatives employs a Ag(I)/Na₂S₂O₈ system with substituted Hantzsch esters as radical reservoirs. rsc.org More recently, a visible-light-driven decarboxylative coupling of 2H-indazoles with α-keto acids has been developed that proceeds without the need for external photocatalysts or oxidants. nih.gov

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules like indazoles. A metal-free domino reaction has been reported for the synthesis of pyrimido[1,2-b]indazole analogues, which involves the reaction of 3-aminoindazole, aryl aldehydes, and acetophenones. nih.gov Another notable domino process is the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines to produce indazoles in all three of their tautomeric forms. nih.gov

Direct Aryl C-H Amination Methods

Direct C-H amination of the indazole core represents an efficient and atom-economical approach to introduce amino functionalities. Recent advancements have focused on the C3-functionalization of 2H-indazoles.

One notable method is the organophotoredox-catalyzed C-H amination of 2H-indazoles. This approach utilizes an organic photocatalyst to enable the reaction of 2H-indazoles with a range of amines, including aliphatic primary and secondary amines, under mild, ambient air conditions at room temperature. organic-chemistry.org This method avoids the need for pre-functionalized indazole starting materials.

Furthermore, visible-light-promoted, transition-metal-free direct C3-carbamoylation of 2-aryl-2H-indazoles has been developed. nih.gov This process involves the reaction of 2H-indazoles with oxamic acids, which serve as the carbamoylating agent, under elevated temperatures in the presence of a strong oxidant like ammonium (B1175870) persulfate. nih.gov Mechanistic studies suggest that these reactions can proceed through a radical pathway. nih.gov The use of visible light and an iridium photocatalyst has also been shown to effectively promote the C3-cyanomethylation of 2H-indazoles using bromoacetonitrile (B46782) as the cyanomethyl radical source under mild conditions. acs.org

Copper-catalyzed C-H amination has also been explored for the synthesis of indazole-containing compounds, highlighting the versatility of metal-catalyzed approaches in direct functionalization.

Specific Synthetic Sequences for 2-Methyl-2H-indazol-3-amine and its Closely Related Derivatives

The synthesis of 2-methyl-2H-indazol-3-amine often involves a multi-step sequence starting from appropriately substituted indazoles. Key steps in these sequences include selective N-methylation and the transformation of functional groups, such as the reduction of a nitro group.

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, making regioselective methylation a critical step in the synthesis of 2-methyl-2H-indazol-3-amine. The regioselectivity is influenced by the choice of methylating agent, base, and solvent, as well as the electronic and steric properties of the substituents on the indazole ring.

Generally, N1-alkylated products are thermodynamically more stable, while N2-alkylated products are often favored under kinetic control. connectjournals.com For instance, the methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) yields a nearly 1:1 mixture of the N1 and N2 isomers. researchgate.net However, using methyl 2,2,2-trichloroacetimidate under acidic conditions can lead to a more selective N2-methylation. researchgate.net

The use of trialkyl orthoformates has also been reported for the regioselective synthesis of 2-alkyl-2H-indazoles. connectjournals.com The proposed mechanism involves the thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, followed by an intramolecular rearrangement to the N2-alkylated product. connectjournals.com

The following table summarizes the effect of different methylating agents on the regioselectivity of 6-nitro-1H-indazole methylation:

Methylating AgentBase/ConditionsN1:N2 RatioReference
Dimethyl sulfateKOH~1:1 researchgate.net
Methyl iodideMe2SO, 70 °C1:5 (plus dimethylated product) researchgate.net
Methyl toluene-p-sulfonatePhNO2, 90 °CPrimarily N2 researchgate.net
DiazomethaneBF3·Et2O3:1 researchgate.net
Trimethyloxonium (B1219515) tetrafluoroborate (B81430)-Highly selective for N2
Methyl 2,2,2-trichloroacetimidateAcidic conditionsHighly selective for N2 researchgate.net

A common strategy for the synthesis of this compound involves the initial synthesis of a nitro-substituted indazole, followed by N-methylation and subsequent reduction of the nitro group. A representative pathway starts from 3-nitro-1H-indazole.

The reduction of a nitro group to an amino group is a fundamental transformation in this synthetic sequence. Various reducing agents can be employed for the reduction of nitroindazoles. A common and effective method is the use of stannous chloride (SnCl2) in an acidic medium, such as hydrochloric acid. This method is widely used for the reduction of aromatic nitro compounds. For example, 3-methyl-6-nitroindazole can be reduced to 3-methyl-1H-indazol-6-amine hydrochloride using tin(II) chloride in concentrated HCl. researchgate.net

Other catalytic hydrogenation methods using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with a hydrogen source are also effective for the reduction of nitro groups on the indazole ring. The choice of reducing agent and conditions can be critical to avoid side reactions and ensure high yields.

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing 2-methyl-2H-indazol-3-amine, a potential strategy could involve the reductive amination of a corresponding indazol-3-one precursor. This would entail the reaction of 2-methyl-2H-indazol-3-one with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired 3-aminoindazole. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org

An alternative approach involves the synthesis of 3-amino-2H-indazoles via the organophosphorus-mediated reductive cyclization of substituted 2-nitrobenzonitriles. nih.gov This method provides direct access to the 3-amino-2H-indazole core structure.

As previously discussed, controlling the regioselectivity of N-methylation is paramount. When starting with a substituted indazole like 3-nitro-1H-indazole, the position of the substituent significantly influences the N1/N2 selectivity. Electron-withdrawing groups at the C3 position can influence the electron density at the N1 and N2 positions, thereby affecting the outcome of the methylation reaction.

Studies have shown that for 3-substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide can lead to high N1 selectivity, especially with substituents like carboxymethyl, tert-butyl, and carboxamide at the C3 position. nih.gov Conversely, substituents at the C7 position, such as nitro or carboxylate groups, have been shown to direct alkylation to the N2 position with high selectivity. nih.gov

The choice of the methylating agent is also critical. Highly reactive agents like trimethyloxonium tetrafluoroborate (Meerwein's salt) often favor the kinetically controlled N2-methylation. researchgate.net DFT calculations have also been employed to understand and predict the regioselectivity of indazole alkylation, suggesting that chelation effects and non-covalent interactions can play a significant role in directing the substitution to either the N1 or N2 position. beilstein-journals.org

Multi-Step Synthesis from Substituted Indazoles (e.g., Nitro-Indazoles)

Advanced Purification and Isolation Techniques in Indazole Chemistry

The isolation of highly pure this compound from reaction mixtures often containing regioisomers and other impurities is a critical step in its synthesis. The choice of purification method is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity.

Recrystallization is a powerful technique for the purification of crystalline solids. For amine hydrochloride salts, the choice of solvent is crucial. Generally, polar solvents that can solubilize the salt at elevated temperatures but have lower solubility at cooler temperatures are preferred.

While specific recrystallization data for this compound is not extensively detailed in publicly available literature, general principles for the recrystallization of amine hydrochlorides can be applied. Suitable solvent systems often include lower alcohols like ethanol or isopropanol, or a mixture of a solubilizing solvent and an anti-solvent. For instance, dissolving the crude hydrochloride salt in a minimal amount of hot ethanol and then slowly adding a less polar solvent like diethyl ether or ethyl acetate until turbidity is observed, followed by cooling, can induce the crystallization of the pure salt. environmentclearance.nic.in The selection of an appropriate solvent system is critical to maximize recovery and purity.

Table 1: Common Solvents for Recrystallization of Amine Hydrochloride Salts rochester.edu

Solvent/SystemRationale
EthanolGood solubilizing power at elevated temperatures for many amine hydrochlorides.
IsopropanolOften provides a good balance of solubility for effective purification.
Ethanol/Diethyl EtherEthanol dissolves the salt, and the addition of diethyl ether as an anti-solvent reduces solubility, promoting crystallization.
Methanol (B129727)Can be used, but the higher solubility of many salts may lead to lower recovery.
WaterWhile it can dissolve the salt, its high polarity can make recovery difficult unless an anti-solvent is used. rochester.edu

The process typically involves dissolving the crude this compound in the chosen solvent at its boiling point to create a saturated solution. Any insoluble impurities can be removed by hot filtration. The filtrate is then allowed to cool slowly, promoting the formation of well-defined crystals. The purified crystals are subsequently collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried.

Column chromatography is a widely used technique for the purification of organic compounds, including indazole derivatives. wiley-vch.depreprints.org For basic compounds like 2-Methyl-2H-indazol-3-amine, special considerations are necessary to prevent interactions with the stationary phase, which can lead to poor separation and recovery.

Standard silica (B1680970) gel is acidic and can strongly interact with basic amines, causing tailing of peaks and potential degradation of the compound. nih.gov To mitigate this, several approaches can be employed:

Use of a Modified Mobile Phase: The addition of a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-2%), to the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation. rsc.orgrochester.edu Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane. wiley-vch.de

Deactivated Silica Gel: The silica gel can be pre-treated with a base like triethylamine or ammonia to neutralize its acidic character before packing the column. rochester.eduresearchgate.net

Use of Alternative Stationary Phases: Basic alumina (B75360) can be used as an alternative to silica gel for the purification of basic compounds. rochester.edu Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water), can also be an effective strategy. nih.gov

Table 2: Exemplary Column Chromatography Systems for Indazole Derivatives

Stationary PhaseEluent SystemApplication Notes
Silica GelEthyl acetate/Hexanes with 1% TriethylamineEffective for separating less polar indazole derivatives. The triethylamine minimizes tailing.
Silica GelDichloromethane/Methanol with 1-2% Aqueous AmmoniaSuitable for more polar indazole derivatives. The ammonia neutralizes the silica gel. researchgate.net
Basic AluminaEthyl acetate/HexanesAn alternative to silica gel for basic compounds, avoiding the need for a mobile phase modifier.
C18-Reversed PhaseAcetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)The TFA ensures the amine is protonated, leading to good peak shape on reversed-phase columns. The resulting fractions would need to be neutralized and the salt converted if the free base is desired.

The selection of the appropriate chromatographic conditions is typically guided by thin-layer chromatography (TLC) analysis to determine the optimal solvent system for separation.

A highly effective and scalable method for the purification of amines is pH-controlled precipitation. This technique leverages the basicity of the amine to selectively move it between an aqueous and an organic phase. A procedure for a closely related precursor, 3-methyl-1H-indazol-6-amine, illustrates this principle well and can be adapted for 2-Methyl-2H-indazol-3-amine. preprints.orgmdpi.com

The process involves the following steps:

Dissolution and Acidification: The crude reaction mixture containing the 2-Methyl-2H-indazol-3-amine free base is dissolved in a suitable organic solvent, such as ethyl acetate. An aqueous acid, typically hydrochloric acid, is then added to the organic solution. This protonates the basic amine, forming the hydrochloride salt which is soluble in the aqueous phase. preprints.orgmdpi.com

Phase Separation: The organic and aqueous layers are separated. The organic layer, containing non-basic impurities, is discarded.

Basification and Precipitation: The aqueous layer, containing the this compound, is then treated with a base, such as sodium carbonate or sodium hydroxide, to raise the pH (e.g., to pH 9). preprints.orgmdpi.com This deprotonates the amine hydrochloride, causing the free base to precipitate out of the aqueous solution as a solid.

Isolation: The precipitated pure 2-Methyl-2H-indazol-3-amine is then collected by filtration, washed with water to remove any inorganic salts, and dried. The pure free base can then be converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent like ethanol or diethyl ether.

This method is particularly advantageous for large-scale purifications as it avoids the need for large volumes of solvents and the expense of chromatographic separations.

Table 3: Key Steps in pH-Controlled Precipitation of an Indazole Amine preprints.orgmdpi.com

StepProcedurePurpose
1. AcidificationThe crude product in an organic solvent is treated with aqueous HCl.To form the water-soluble hydrochloride salt of the amine, separating it from non-basic organic impurities.
2. Phase SeparationThe aqueous and organic layers are separated.To isolate the aqueous solution of the desired amine salt.
3. BasificationThe pH of the aqueous solution is raised with a base (e.g., Na2CO3).To deprotonate the amine hydrochloride, causing the precipitation of the pure free base.
4. IsolationThe precipitated solid is filtered, washed, and dried.To obtain the purified free amine.
5. Salt FormationThe pure free amine is treated with HCl in a suitable solvent.To form the final, highly pure hydrochloride salt.

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 2h Indazol 3 Amine Hydrochloride

Nucleophilic Character of the Amino Group in Derivatization

The primary amino group at the C3 position of the 2-methyl-2H-indazole scaffold is a key functional handle for molecular derivatization. Its nucleophilic nature, once deprotonated from the hydrochloride salt, allows for the formation of a wide array of new chemical entities.

As a nucleophile, the free amine of 2-methyl-2H-indazol-3-amine can react with various electrophilic reagents. The lone pair of electrons on the nitrogen atom initiates the attack on electron-deficient centers. The initial deprotonation of the hydrochloride salt, typically with a suitable base, is a prerequisite for these reactions to proceed efficiently. The resulting free amine is significantly more nucleophilic than its protonated ammonium (B1175870) salt form.

Common electrophiles include acyl chlorides, anhydrides, and sulfonyl chlorides. For instance, the reaction with an acyl chloride, such as chloroacetyl chloride, proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the corresponding amide, with the elimination of a chloride ion.

Amidation, the formation of an amide bond, is a cornerstone of synthetic chemistry, often employed in the synthesis of pharmaceuticals. The amino group of 2-methyl-2H-indazol-3-amine readily participates in amidation reactions with carboxylic acids or their activated derivatives. Modern coupling reagents can facilitate this transformation under mild conditions. Another approach is oxidative amidation, where an aldehyde reacts with an amine hydrochloride salt in the presence of an oxidant and a catalyst. researchgate.net

Alkylation of the amino group introduces alkyl substituents and can be achieved using alkyl halides. However, the direct alkylation of primary amines can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as the product secondary amine can be more nucleophilic than the starting primary amine. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of specialized reagent systems may be employed. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired alkylated amine.

A summary of representative amidation and alkylation reactions is presented below.

Reaction TypeReagent(s)Product TypeGeneral Conditions
Amidation Carboxylic Acid, Coupling Agent (e.g., HATU)N-Acyl IndazoleBase (e.g., DIPEA), Organic Solvent
Amidation Acyl Chloride (e.g., Chloroacetyl chloride)N-Acyl IndazoleBase, Organic Solvent
Alkylation Alkyl Halide (e.g., R-Br)N-Alkyl IndazoleBase (e.g., K₂CO₃), Potential for over-alkylation
Reductive Alkylation Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄)N-Alkyl IndazoleMethanol (B129727) or other protic solvent

Participation in Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 2-methyl-2H-indazol-3-amine core can be functionalized through these methods, either by using the amino group as a nucleophile or by modifying a pre-functionalized indazole ring.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org While the amino group of 2-methyl-2H-indazol-3-amine itself does not directly participate, a halogenated version of the indazole ring is an excellent substrate for this reaction. For example, a bromo-substituted 2-methyl-2H-indazol-3-amine can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents onto the indazole core. This strategy is pivotal in the synthesis of complex molecules, including the PARP inhibitor Niraparib. sigmaaldrich.com

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond of the indazole. libretexts.org

Transmetallation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center. harvard.edu

Reductive Elimination: The two organic partners couple, forming the new C-C bond and regenerating the palladium(0) catalyst. harvard.edu

The choice of palladium source, ligand, and base is crucial for reaction efficiency.

ComponentExample(s)Purpose in Suzuki Coupling
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Facilitates the catalytic cycle
Ligand Phosphine-based (e.g., PPh₃, SPhos)Stabilizes the Pd center and modulates reactivity
Base K₂CO₃, Na₂CO₃, K₃PO₄Activates the boronic acid for transmetallation
Solvent Toluene, Dioxane, DME/WaterSolubilizes reactants and facilitates reaction

While specific examples of Heck coupling with 2-methyl-2H-indazol-3-amine are not prominently documented, related arylation processes, particularly the Buchwald-Hartwig amination, are highly relevant. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an amine and an aryl halide or triflate. wikipedia.orglibretexts.orgacsgcipr.org In this context, the amino group of 2-methyl-2H-indazol-3-amine (after deprotonation) acts as the nucleophile, coupling with a suitable aryl halide.

This transformation is instrumental in synthesizing compounds where the indazole moiety is attached to a phenyl group, a common structural motif in pharmacologically active molecules. nih.gov The reaction requires a palladium catalyst, a specialized phosphine (B1218219) ligand, and a base. libretexts.orgorganic-chemistry.org The ligand's structure is critical, with bulky, electron-rich phosphines often providing the best results by promoting the key steps of oxidative addition and reductive elimination. libretexts.org For instance, ligands like tBuXPhos have been successfully used for coupling with indazoles. libretexts.org

The general mechanism is similar to other palladium-catalyzed couplings, involving an oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond. wikipedia.org

Acid-Base Equilibria and Deprotonation Reactions of the Amino Group

The title compound is supplied as a hydrochloride salt, meaning the primary amino group is protonated to form an ammonium chloride salt. This has significant implications for its reactivity. In this acidic form, the nitrogen's lone pair is unavailable, rendering the amine non-nucleophilic.

To engage in the nucleophilic reactions described above (amidation, alkylation, Buchwald-Hartwig amination), the amine must be deprotonated to its free base form. This is achieved by adding a suitable base to the reaction mixture. The choice of base depends on the specific reaction conditions and the pKa of the conjugate acid of the base relative to the pKa of the 2-methyl-2H-indazol-3-aminium ion.

The equilibrium can be represented as: Ind-NH₃⁺Cl⁻ + Base ⇌ Ind-NH₂ + Base-H⁺Cl⁻

Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or strong, non-nucleophilic organic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org The selection of the base is critical as it can influence reaction rates and compatibility with other functional groups present in the substrates. libretexts.org For example, strong bases like NaOt-Bu are highly effective but may not be compatible with base-sensitive functional groups like esters. libretexts.org

Ring-Opening and Fragmentation Pathways of the Indazole Heterocycle

The stability of the fused aromatic system of the indazole ring in 2-Methyl-2H-indazol-3-amine hydrochloride can be compromised under specific chemical conditions, leading to ring-opening and fragmentation. These transformations are of significant interest as they can lead to the formation of novel molecular scaffolds. The pathways for these reactions are primarily governed by the nature of the reagents and the electronic properties of the indazole ring, which are modulated by the methyl group at the N2 position and the amino group at the C3 position.

Oxidative Cleavage Reactions (e.g., Ozonolysis of Aromatic Rings)

Oxidative cleavage of the indazole ring, particularly through powerful oxidizing agents like ozone, represents a potential pathway for its degradation and transformation. While specific studies on the ozonolysis of this compound are not extensively documented, the reactivity of other N-heterocyclic aromatic compounds can provide insights into the expected reaction pathways. nih.gov

Ozonolysis typically targets the regions of high electron density in an aromatic system. In the case of this compound, the reaction with ozone is expected to proceed via initial attack on either the benzene (B151609) or the pyrazole (B372694) portion of the fused ring system. The presence of the amino group at the C3 position is likely to influence the regioselectivity of the ozone attack due to its electron-donating nature, which activates the heterocyclic ring.

The proposed mechanism for the ozonolysis of the indazole ring would involve the formation of an initial ozonide, followed by its cleavage to yield carbonyl-containing fragments. The exact nature of these fragments would depend on the site of the initial ozone attack and the subsequent work-up conditions. For instance, cleavage of the C3-C3a bond could lead to the formation of substituted ortho-aminobenzaldehyde derivatives.

Table 1: Postulated Products from Oxidative Cleavage of the Indazole Ring in 2-Methyl-2H-indazol-3-amine by Ozonolysis
Initial Site of Ozone AttackIntermediatePotential Fragmentation Products
C3-C3a bondPrimary OzonideSubstituted ortho-aminobenzaldehyde, Glyoxal derivatives
Benzene ringPrimary OzonideDicarbonyl compounds, Formic acid

It is important to note that the reaction of ozone with N-heterocycles can also lead to the formation of N-oxides. nih.gov In the context of this compound, the formation of an N-oxide at the N1 position is a plausible side reaction, which could compete with the ring cleavage pathway.

Reductive Fragmentation of Fused Ring Systems

Reductive conditions can also induce the fragmentation of the indazole ring system, although this is generally less common than oxidative cleavage. The stability of the N-N bond in the pyrazole ring is a key factor in the reductive stability of indazoles. While comprehensive studies on the reductive fragmentation of this compound are limited, insights can be drawn from the behavior of other heterocyclic systems and the synthesis of indazoles themselves, which sometimes involve reductive cyclization that could be reversible. nih.gov

One potential pathway for reductive fragmentation could involve the cleavage of the N-N bond under strong reducing conditions. This would lead to the opening of the pyrazole ring and the formation of a diamino-substituted benzene derivative. The specific products would be influenced by the nature of the reducing agent and the reaction conditions.

Another possibility for fragmentation, particularly in mass spectrometry, involves the loss of small molecules like nitrogen (N₂). The fragmentation patterns of related heterocyclic compounds in mass spectrometry often show the loss of stable small molecules, leading to the formation of characteristic fragment ions. nih.gov Although not a bulk chemical reaction, this provides a model for the inherent fragmentation tendencies of the ring system upon energy input.

Table 2: Potential Reductive Fragmentation Pathways and Products for the Indazole Ring in 2-Methyl-2H-indazol-3-amine
Reductive Condition/MethodBond CleavedPotential Fragmentation Products
Strong chemical reducing agentsN-N bondSubstituted ortho-phenylenediamine derivatives
Electron Ionization (Mass Spectrometry)N-N and adjacent bondsFragment ions corresponding to loss of N₂, HCN

The presence of the hydrochloride salt form of the amine would likely influence the reactivity in both oxidative and reductive pathways, primarily by affecting the solubility and the electronic properties of the amino group.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2h Indazol 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives, offering detailed insights into the molecular framework in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides initial, yet crucial, evidence for the specific isomeric form of N-methylated indazoles. In the case of 2-Methyl-2H-indazol-3-amine and its salts, the position of the methyl group is a key diagnostic feature.

The N-methyl group protons of 2-substituted indazoles typically resonate in a characteristic region of the ¹H NMR spectrum. For instance, in the related compound 2,3-dimethyl-2H-indazol-6-amine hydrochloride, the N2-methyl protons appear as a singlet, providing a clear marker for substitution at this position. chemicalbook.com The protons on the benzene (B151609) ring of the indazole core typically appear as a set of multiplets in the aromatic region of the spectrum, generally between δ 6.0 and 8.0 ppm. nih.gov The precise chemical shifts and coupling patterns of these aromatic protons are influenced by the substitution pattern on the ring. The amine (NH₂) protons would also be visible, though their chemical shift can be broad and vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted 2H-Indazole Derivatives

Proton Typical Chemical Shift (δ ppm) Multiplicity Notes
N-CH₃ ~4.0 Singlet Diagnostic for N-methylation. The exact shift can vary with substitution.
Aromatic-H 6.0 - 8.0 Multiplets Pattern depends on the substitution on the benzene ring.

Note: Data are representative and collated from studies on similar indazole structures. chemicalbook.comnih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy is particularly powerful for distinguishing between N1- and N2-substituted indazole isomers, a distinction that can be challenging using ¹H NMR alone. bohrium.com The chemical shift of the C3 carbon is a highly sensitive probe of the electronic environment and, therefore, of the substitution position on the pyrazole (B372694) moiety. bohrium.comresearchgate.net

For 2-substituted-2H-indazoles, the C3 carbon is adjacent to a trivalent nitrogen (N2) and bonded to an exocyclic amine group, which places its resonance at a characteristic chemical shift. In contrast, for 1-substituted-1H-indazoles, the C3 carbon is part of a C=N double bond within the ring, resulting in a significantly different chemical shift. Studies on various indazole and benzimidazole (B57391) systems have shown that the C3 chemical shift provides an unambiguous method for assigning the tautomeric form or isomeric structure. researchgate.netnih.gov The presence of a fast tautomeric equilibrium in unsubstituted indazoles can lead to averaged signals, but N-methylation effectively "locks" the structure into a single isomer, allowing for clear signal assignment. mdpi.combeilstein-journals.org

The analysis of ¹³C NMR spectra of various N-H pyrazoles and indazoles has established that the chemical shifts of C3 and C5 are directly related to the tautomerism, allowing for a qualitative, and sometimes quantitative, assessment of the tautomeric equilibrium in solution and the solid state. bohrium.com For 2-Methyl-2H-indazol-3-amine hydrochloride, the structure is fixed, and the observed C3 shift would be consistent with that of a 2H-indazole.

Nitrogen NMR, particularly ¹⁵N NMR, serves as a definitive tool for differentiating between N-substituted indazole isomers. wikipedia.orgresearchgate.net While nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N, the latter is more commonly used despite its low natural abundance (0.36%). wikipedia.orghuji.ac.il This is because ¹⁴N is a quadrupolar nucleus, which often results in very broad signals that can be difficult to observe, whereas the spin-½ ¹⁵N nucleus yields sharp lines, providing much higher resolution. huji.ac.ilresearchgate.net

The chemical shifts of the nitrogen atoms in the indazole ring are highly sensitive to their electronic environment. There is a large and predictable difference in the ¹⁵N chemical shifts for nitrogen atoms in different isomeric structures, such as N1- versus N2-substituted indazoles. researchgate.net This significant variation allows for the unambiguous assignment of the methyl group's position. wikipedia.org

Furthermore, heteronuclear correlation techniques, such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), can be used to correlate the N-methyl protons directly with the nitrogen atom to which they are attached, providing unequivocal proof of the substitution site. researchgate.net This method is exceptionally powerful for confirming the 2-methyl-2H-indazole structure.

X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

In the solid state, the indazole ring system is essentially planar. The N-methyl group lies within this plane, and the bond lengths and angles are consistent with standard values for aromatic heterocyclic systems. nih.gov A crucial aspect of the solid-state structure is the network of intermolecular interactions that stabilize the crystal packing. For this compound, these would primarily involve hydrogen bonds. The amine group (NH₂) and the protonated indazole nitrogen are strong hydrogen bond donors, while the chloride counter-ion is a strong hydrogen bond acceptor.

Table 2: Representative Crystallographic Data for a 2-Methyl-2H-Indazole Derivative

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
Dihedral Angle (Indazole/Substituent) 23.86 (4)° nih.gov

Note: Data is for N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol (B129727) monosolvate as a representative example.

Computational Chemistry and Theoretical Studies for Structural Prediction and Tautomeric Stability

Computational chemistry provides a powerful complement to experimental data, offering insights into molecular structure, stability, and electronic properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of indazole systems. researchgate.net By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), it is possible to calculate the optimized molecular geometry, electronic structure, and relative energies of different isomers and tautomers. beilstein-journals.orgresearchgate.net

For indazole systems, DFT calculations have been instrumental in understanding tautomeric preferences. Theoretical studies have consistently shown that for unsubstituted indazole, the 1H-tautomer is more stable than the 2H-form, a finding that aligns with experimental observations. researchgate.net For 2-Methyl-2H-indazol-3-amine, DFT can be used to predict its three-dimensional structure, bond lengths, and angles, which can then be compared with experimental X-ray data if available.

Furthermore, DFT calculations provide valuable information about the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. These computational models can thus predict sites of electrophilic or nucleophilic attack and help rationalize the observed chemical behavior of the compound.

Theoretical Prediction of Dipole Moments and their Significance

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate molecular properties, including dipole moments. nih.govtandfonline.com These theoretical calculations can predict the dipole moments of different isomers and conformers, offering a lens through which to understand experimental observations. For the indazole core, two primary tautomers exist: 1H-indazole and 2H-indazole. The position of the nitrogen-bound hydrogen or substituent significantly alters the electronic distribution and, consequently, the magnitude and vector of the dipole moment.

Theoretical studies have consistently shown that the 2H-indazole tautomer possesses a larger dipole moment than the 1H-indazole tautomer. researchgate.net This difference is a key factor in explaining the behavior of indazole derivatives in various environments.

Below is a data table comparing the theoretically calculated dipole moments for the two parent indazole tautomers.

CompoundDipole Moment (Debye)Computational Method
1H-Indazole1.6 DAM1
2H-Indazole3.5 DAM1
Data sourced from related research on parent indazole structures.

The significance of these predicted dipole moments is multifaceted:

Tautomeric Stability and Equilibrium: In polar solvents, the tautomer with the higher dipole moment will be preferentially stabilized due to more favorable dipole-dipole interactions with the solvent molecules. clockss.org Therefore, in polar environments, the equilibrium may shift to favor the 2H-tautomer over the 1H-tautomer, provided the intrinsic energy difference between them is not prohibitively large. clockss.org The higher calculated dipole moment for 2H-indazole helps explain its prevalence under certain experimental conditions. researchgate.net

Intermolecular Interactions and Physical Properties: A significant dipole moment is indicative of strong intermolecular forces, such as dipole-dipole interactions and the capacity for hydrogen bonding. These forces influence macroscopic properties, including boiling point, melting point, and solubility. The high values of dipole moments observed in certain conformers can justify their presence and stability in both gas and solution phases. tandfonline.com

Molecular Reactivity: The dipole moment is intrinsically linked to the electronic landscape of a molecule, including its electrostatic potential. This landscape dictates how the molecule interacts with other reagents. Understanding a molecule's electrical characteristics, such as its dipole moment and atomic charges, is crucial for comprehending its susceptibility to electrophilic and nucleophilic attack. nih.govresearchgate.net A larger dipole moment can suggest a greater separation of charge and more defined regions of positive and negative potential, influencing reaction pathways and selectivity. For instance, a higher dipole moment can be correlated with higher solvation energy and greater reactivity. tandfonline.com

Research Applications and Pharmacological Relevance of 2 Methyl 2h Indazol 3 Amine Hydrochloride As a Core Structure

Strategic Role as a Key Intermediate in the Synthesis of Bioactive Compounds

The utility of 2-Methyl-2H-indazol-3-amine hydrochloride as a foundational element in the synthesis of complex, biologically active compounds is well-documented. Its indazole core, featuring a fused benzene (B151609) and pyrazole (B372694) ring system, provides a rigid and tunable platform for the construction of molecules with specific pharmacological profiles. The presence of a primary amine at the 3-position and a methyl group at the N2-position offers distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Precursor in the Development of Kinase Inhibitors

The 2-aminoindazole moiety is a recognized "hinge-binding" fragment, a critical feature for many kinase inhibitors that target the ATP-binding site of these enzymes. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The ability of the aminoindazole core to form key hydrogen bond interactions with the hinge region of kinases makes it an attractive starting point for the design of potent and selective inhibitors.

While specific examples directly utilizing this compound are often proprietary, the broader class of aminoindazole derivatives has been extensively explored. For instance, fragment screening of phosphoinositide-dependent kinase-1 (PDK1) identified an aminoindazole fragment as a highly efficient hit. nih.gov Subsequent optimization of this fragment led to the discovery of potent and selective PDK1 inhibitors. nih.gov The general principle involves the acylation or arylation of the 3-amino group to introduce moieties that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. The hydrochloride salt form of the starting material can offer advantages in terms of solubility and handling during these synthetic transformations.

A variety of kinase inhibitors have been developed based on the indazole scaffold, targeting enzymes such as Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and vascular endothelial growth factor receptor (VEGFR). nih.govniper.gov.innih.gov For example, a series of 1H-indazol-3-amine derivatives were optimized as potent fibroblast growth factor receptor (FGFR) inhibitors, demonstrating the versatility of this core structure in targeting different kinase families.

Building Block for Novel Anti-Cancer Agents and Related Therapies

The significance of the 2-methyl-2H-indazol-3-amine core is prominently highlighted by its role in the synthesis of the anti-cancer drug Pazopanib. A key intermediate in the synthesis of Pazopanib is N,2,3-trimethyl-2H-indazol-6-amine, which is derived from a related 2-methyl-indazole precursor. frontiersin.org Pazopanib is a multi-targeted tyrosine kinase inhibitor that has received FDA approval for the treatment of renal cell carcinoma and soft tissue sarcoma. frontiersin.org The indazole component of Pazopanib is crucial for its interaction with the kinase domain of its target proteins. frontiersin.org

Furthermore, research has demonstrated the potential of indazole derivatives in inducing apoptosis (programmed cell death) in cancer cells. For example, certain 1H-indazole-3-amine derivatives have been shown to exhibit promising inhibitory effects against chronic myeloid leukemia cell lines by modulating pathways involved in apoptosis.

The development of dual inhibitors targeting multiple signaling pathways is a growing area of cancer research. The indazole scaffold has been successfully employed in a scaffold hopping approach to develop dual inhibitors of MCL-1 and BCL-2, two key proteins involved in the regulation of apoptosis. nih.gov This strategy aims to overcome drug resistance mechanisms that can arise from the upregulation of compensatory anti-apoptotic proteins. nih.gov

Contributions to Modern Medicinal Chemistry Design

The structural and electronic properties of this compound make it a valuable tool in various modern medicinal chemistry strategies aimed at optimizing the pharmacological properties of drug candidates.

Applications in Scaffold-Hopping Strategies

Scaffold hopping is a powerful technique in drug discovery that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to identify novel chemotypes with improved properties such as potency, selectivity, or pharmacokinetics. The indazole nucleus has been successfully utilized in scaffold hopping strategies. For instance, researchers have transitioned from an indole (B1671886) core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. nih.gov This demonstrates the ability of the indazole scaffold to mimic the essential binding interactions of other heterocyclic systems while offering a distinct chemical space for further optimization. This approach can lead to the discovery of compounds with novel intellectual property and improved drug-like characteristics. niper.gov.innamiki-s.co.jpslideshare.net

Original ScaffoldHopped ScaffoldTherapeutic TargetReference
IndoleIndazoleMCL-1/BCL-2 nih.gov
QuinazolineQuinoline (with cyano group)Kinase niper.gov.in
PhenylPyridyl/PyrimidylVarious niper.gov.in

Integration into Fragment-Based Drug Design Frameworks

Fragment-based drug design (FBDD) is a hit identification strategy that starts with screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov These initial hits are then grown or linked together to create more potent lead compounds. The 2-aminoindazole core is an ideal fragment due to its favorable properties, including its ability to form key interactions with protein targets and its synthetic tractability.

A notable example is the discovery of aminoindazole-based inhibitors of PDK1. nih.gov Through a fragment screening campaign, an aminoindazole fragment was identified as a high-quality hit. nih.gov Further optimization, guided by structural biology, led to the development of highly ligand-efficient inhibitors. nih.gov This case study underscores the value of the aminoindazole scaffold in FBDD for generating novel and potent kinase inhibitors. nih.gov

Exploration as a Phenol (B47542) Bioisostere for Pharmacokinetic and Pharmacodynamic Optimization

Phenolic hydroxyl groups are common in many biologically active molecules but can be susceptible to rapid metabolic conjugation (e.g., glucuronidation), leading to poor oral bioavailability and short duration of action. Bioisosteric replacement of a phenol group with a more metabolically stable mimic is a common strategy to address these liabilities. The indazole ring, particularly the 1H- and 2H-indazole systems, has been successfully employed as a phenol bioisostere. nih.gov

A key study demonstrated that replacing a phenol group with an indazole in a series of GluN2B-selective NMDA receptor antagonists retained high binding affinity and inhibitory activity while preventing glucuronidation. nih.gov Molecular dynamics simulations revealed that the indazole moiety could replicate the crucial hydrogen bonding interactions of the original phenol group within the protein's binding site. nih.gov This highlights the potential of the 2-aminoindazole scaffold to serve as a metabolically robust alternative to a phenol group, thereby improving the pharmacokinetic profile of a drug candidate without compromising its pharmacodynamic activity. This strategy offers a promising avenue for optimizing the drug-like properties of phenolic compounds in various therapeutic areas.

PropertyPhenol-Containing CompoundIndazole-Containing AnalogReference
Metabolic StabilityProne to glucuronidationResistant to glucuronidation nih.gov
Receptor AffinityHighMaintained high affinity nih.gov
Biological ActivityActiveMaintained or improved activity nih.gov

Utility in Investigating and Modulating Biological Pathways

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold found in numerous biologically active compounds. The 2-methyl-2H-indazol-3-amine structure, in particular, offers a unique three-dimensional arrangement of atoms that allows for specific interactions with biological targets. Its utility in medicinal chemistry stems from its ability to serve as a "hinge-binding" motif, a critical feature for many kinase inhibitors.

The 2-amino-indazole moiety is recognized as an effective "hinge-binder" for the ATP-binding site of various protein kinases. nih.gov This hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and is crucial for the catalytic activity of the enzyme. The amino group at the C3 position and the nitrogen atoms of the pyrazole ring in the indazole scaffold can form key hydrogen bonds with the backbone amide groups of the hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.

The N-methylation at the 2-position of the indazole ring can influence the molecule's physicochemical properties, such as solubility and metabolic stability, and can also fine-tune the binding affinity and selectivity towards specific kinases. Research into a series of N2-substituted aza-2H-indazole derivatives has demonstrated that this scaffold can be effectively utilized to develop selective inhibitors of several kinases. dntb.gov.uafu-berlin.de For instance, a focused library of these derivatives showed promising selective inhibition against SGK1, Tie2, and SRC kinases, with some compounds exhibiting IC50 values in the nanomolar range. fu-berlin.de

The following table summarizes the inhibitory activity of representative kinase inhibitors that incorporate a 2H-indazole scaffold, illustrating the potential of the 2-methyl-2H-indazol-3-amine core in designing potent kinase inhibitors.

Compound Target Kinase IC50 (nM)
Representative aza-2H-indazole derivativeSGK1~500
Representative aza-2H-indazole derivativeTie2~500
Representative aza-2H-indazole derivativeSRC~500

This table presents data for derivatives based on the 2H-indazole scaffold, highlighting the inhibitory potential of this core structure. fu-berlin.de

By inhibiting specific kinases, compounds derived from the 2-methyl-2H-indazol-3-amine scaffold can perturb the signaling pathways that are dysregulated in various diseases, most notably cancer. Kinases are central nodes in signaling cascades that control cell growth, proliferation, differentiation, and survival. nih.gov

Derivatives of the amino-indazole core have been investigated for their ability to inhibit a range of kinases involved in oncogenic signaling pathways. These include:

FLT3 (FMS-like tyrosine kinase 3): Often mutated in acute myeloid leukemia (AML), its inhibition can block aberrant cell proliferation. nih.govtandfonline.com

PDGFRα (Platelet-derived growth factor receptor alpha): A key driver in certain gastrointestinal stromal tumors and other malignancies. nih.gov

c-Kit: A receptor tyrosine kinase implicated in various cancers, including melanoma and gastrointestinal stromal tumors. nih.gov

SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.

SGK1 (Serum/glucocorticoid-regulated kinase 1): A serine/threonine kinase that plays a role in cell survival and proliferation.

Tie2: An angiopoietin receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth.

The development of inhibitors based on the 2-methyl-2H-indazol-3-amine core allows researchers to probe the function of these kinases in both normal and pathological cellular processes. By observing the downstream effects of kinase inhibition, such as the arrest of cell cycle, induction of apoptosis, or suppression of angiogenesis, a deeper understanding of the intricate signaling networks that govern cell fate can be achieved. For example, a study on 1,2,6-thiadiazinone derivatives showed that the introduction of a 2-methyl-indazole group led to improved anti-cancer activity in breast cancer cell lines. nih.gov This underscores the potential of the 2-methyl-2H-indazol-3-amine scaffold in the development of targeted therapies that can selectively interfere with cancer-driving signaling pathways.

Future Research Trajectories and Innovations in 2 Methyl 2h Indazol 3 Amine Hydrochloride Chemistry

Development of Highly Efficient and Environmentally Sustainable Synthetic Methodologies

The synthesis of indazole derivatives has traditionally involved methods that may use costly metal catalysts like palladium or harsh reaction conditions. researchgate.net Future research trajectories for producing 2-Methyl-2H-indazol-3-amine hydrochloride will prioritize the development of "green" and efficient synthetic protocols. This involves a shift towards methodologies that are economically feasible, utilize less hazardous materials, and improve atom economy. researchgate.netsamipubco.com

Key areas of innovation are expected to include:

Catalyst Innovation: Moving away from expensive and toxic heavy metals toward more sustainable options. This includes using abundant, low-cost catalysts like copper oxide nanoparticles or even metal-free approaches. researchgate.netacs.orgnih.gov The use of natural, biodegradable catalysts, such as lemon peel powder, under ultrasound irradiation has also shown promise for producing indazole scaffolds. researchgate.net

Process Intensification: The adoption of continuous-flow manufacturing can offer safer handling of energetic intermediates, reduce reaction times, and allow for easier scalability compared to traditional batch processes. chemrxiv.org

Green Solvents and Conditions: Research is increasingly focused on using environmentally benign solvents like ethanol (B145695), water, or polyethylene (B3416737) glycol (PEG), often coupled with energy-efficient techniques like microwave-assisted synthesis or grinding protocols. samipubco.comacs.orgnih.govresearchgate.net These methods have been shown to provide high yields in shorter reaction times. samipubco.com

ApproachKey FeaturesPotential Advantages for SynthesisRepresentative Research
Metal-Free Synthesis Avoids costly and toxic palladium or copper catalysts, often relying on simple ipso-substitution. researchgate.netLower cost, reduced environmental impact, simplified purification.Development of a user-friendly, two-step synthesis of 1H-indazoles. researchgate.net
Nanocatalysis Utilizes heterogeneous catalysts like copper oxide nanoparticles supported on activated carbon (CuO@C). acs.orgnih.govHigh efficiency, catalyst recyclability, ligand-free and base-free conditions.One-pot, three-component synthesis of 2H-indazoles in a green solvent (PEG-400). acs.orgnih.gov
Ultrasound/Microwave Employs alternative energy sources to accelerate reaction rates.Drastically reduced reaction times, often improved yields, energy efficiency.Synthesis of 1H-indazoles using a natural catalyst under ultrasound irradiation. researchgate.net
Continuous-Flow Reactions are performed in a continuously flowing stream rather than a batch.Enhanced safety, better process control, easy scalability, higher yields. chemrxiv.orgA two-step, metal-free flow synthesis of a 1,2,4-triazole (B32235) acetic acid. chemrxiv.org

Exploration of Unprecedented Reactivity and Functionalization Patterns for the Indazole Moiety

While the functionalization of the indazole ring is well-explored, future research will aim to discover novel chemical transformations that allow for even more precise and diverse modifications of the this compound structure. The C3-position is of particular interest for introducing a wide array of substituents. chim.it

Future research directions will likely concentrate on:

Direct C-H Functionalization: This atom-economical strategy involves the direct conversion of carbon-hydrogen bonds into new functional groups, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov Recent advances have focused on the transition-metal-catalyzed functionalization at various positions of the indazole core. rsc.orgnih.govresearchgate.net

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and powerful tool for forging new bonds. Transition-metal-free photoredox amidation at the C3-position of 2H-indazoles represents a cutting-edge approach that could be adapted for novel derivatization. acs.org

Novel Coupling Chemistries: Expanding the toolkit of cross-coupling reactions beyond traditional methods will enable the introduction of complex and unique molecular fragments. This includes developing new catalytic systems for reactions like arylation, alkylation, and acylation with broader substrate scopes and higher functional group tolerance. researchgate.net

Advanced Computational Modeling for Rational Design of Derivatives with Tailored Properties

In silico techniques are indispensable for modern drug discovery and materials design. For this compound, computational modeling will be instrumental in guiding the synthesis of next-generation derivatives with precisely tailored biological or material properties.

Key applications of computational modeling will include:

Structure-Based Drug Design: Using techniques like molecular docking, researchers can predict how derivatives will bind to specific biological targets, such as protein kinases. nih.govnih.govnih.govnih.gov This allows for the rational design of compounds with enhanced potency and selectivity, as demonstrated in the development of indazole-based inhibitors for enzymes like PI3Kδ and ULK1. nih.govnih.gov

Predictive ADMET Analysis: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This helps prioritize the synthesis of molecules with favorable drug-like profiles, reducing late-stage failures in the development pipeline.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to confirm the stability of binding interactions predicted by docking studies. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate reaction mechanisms and explain the electronic properties and reactivity of the indazole scaffold, aiding in the design of new synthetic routes and functionalization strategies.

Computational MethodApplication in Indazole ChemistryPurpose
Molecular Docking Predicting binding modes and affinities of indazole derivatives to protein targets (e.g., kinases). nih.govnih.govnih.govGuide the design of potent and selective inhibitors for therapeutic applications.
ADMET Prediction In silico evaluation of drug-like properties (e.g., solubility, toxicity) of new indazole designs. nih.govPrioritize synthetic targets with higher probability of clinical success.
MD Simulations Assessing the stability of indazole-protein complexes over time in a simulated physiological environment. nih.govValidate docking results and understand the dynamics of ligand binding.
DFT Calculations Investigating reaction mechanisms and electronic structure of indazoles. nih.govExplain observed reactivity and guide the development of novel synthetic methods.

Expansion of Academic Research Applications in Chemical Biology and Material Science

Building on the versatile indazole core, future research on this compound is set to expand its utility in both chemical biology and material science.

In Chemical Biology: The 3-aminoindazole moiety is recognized as a privileged scaffold in medicinal chemistry, acting as an effective "hinge-binding" fragment in many kinase inhibitors. nih.govnih.gov Future work will leverage this property to develop:

Novel Kinase Inhibitors: The compound can serve as a starting point for designing highly selective inhibitors against a wide range of kinases implicated in cancers and inflammatory diseases. mdpi.comnih.govnih.gov

Chemical Probes: Derivatives can be developed as chemical tools to study the function of specific proteins within cells, helping to elucidate complex biological pathways.

Antiproliferative Agents: Research has consistently shown that indazole derivatives possess significant anticancer activity. nih.govnih.gov Future studies will likely explore novel derivatives of this compound for their potential to induce apoptosis and inhibit cell proliferation in various cancer models. nih.gov

In Material Science: While less explored, the application of indazoles in material science presents a promising frontier. The π-conjugated system of the indazole ring is a key feature that could be exploited in functional organic materials. researchgate.net Future research trajectories include:

Organic Electronics: Indazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), where their electronic properties can be fine-tuned through chemical modification. researchgate.net

Functional Polymers: Incorporating the indazole moiety into polymer backbones could lead to new materials with unique thermal, optical, or electronic properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the indazole ring make it an excellent ligand for coordinating with metal ions. This opens the possibility of using derivatives of this compound to construct novel MOFs with applications in gas storage, catalysis, or sensing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.